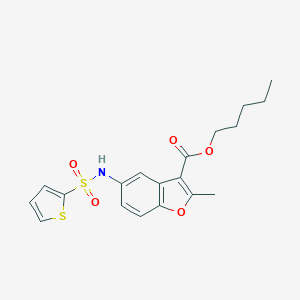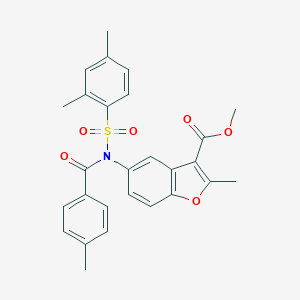![molecular formula C23H25NO6S B491639 5-[Acétyl(mésitylsulfonyl)amino]-2-méthyl-1-benzofuranne-3-carboxylate d’éthyle CAS No. 518317-66-3](/img/structure/B491639.png)
5-[Acétyl(mésitylsulfonyl)amino]-2-méthyl-1-benzofuranne-3-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C23H25NO6S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains an acetyl(mesitylsulfonyl)amino group and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, benzofuran derivatives are known to participate in a variety of chemical reactions due to their versatile and unique physicochemical properties .Mécanisme D'action
The mechanism of action of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. For example, Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival. In addition, Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects in animal models. In cancer research, Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation-related studies have demonstrated that Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models. Furthermore, Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its potential as a therapeutic agent in various diseases. It has been shown to have promising results in preclinical studies and may have fewer side effects than traditional chemotherapeutic agents. However, one limitation of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its relatively low solubility, which may affect its bioavailability and efficacy. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate research. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases, including cardiovascular disease and diabetes. Furthermore, the development of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in disease progression. While it has shown promising results in preclinical studies, more research is needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods and derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2-methylbenzofuran-3-carboxylic acid with mesitylene sulfonyl chloride, followed by acetylation and amidation reactions. The final product, Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, is obtained through esterification with ethanol.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique du « 5-[Acétyl(mésitylsulfonyl)amino]-2-méthyl-1-benzofuranne-3-carboxylate d’éthyle », mais malheureusement, les informations disponibles ne fournissent pas d’applications spécifiques pour ce composé. Les résultats de la recherche comprennent principalement ses propriétés chimiques et sa disponibilité auprès de fournisseurs comme ChemicalBook .
Propriétés
IUPAC Name |
ethyl 5-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-7-29-23(26)21-16(5)30-20-9-8-18(12-19(20)21)24(17(6)25)31(27,28)22-14(3)10-13(2)11-15(22)4/h8-12H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDKAMMUWCFJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide](/img/structure/B491571.png)

![N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide](/img/structure/B491574.png)
![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide](/img/structure/B491575.png)

![N-((2,4-dimethylphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide](/img/structure/B491580.png)
![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491581.png)
![4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491584.png)
![N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]-4-propan-2-ylbenzenesulfonamide](/img/structure/B491586.png)
![4-chloro-3-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide](/img/structure/B491589.png)
amino]phenyl isonicotinate](/img/structure/B491598.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491600.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B491602.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluorobenzenesulfonamide](/img/structure/B491610.png)